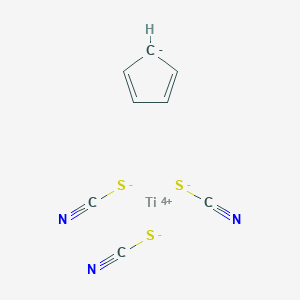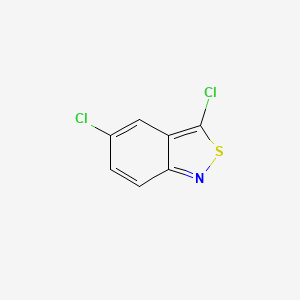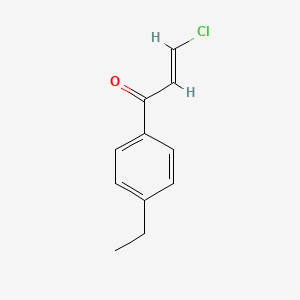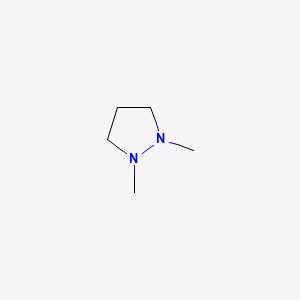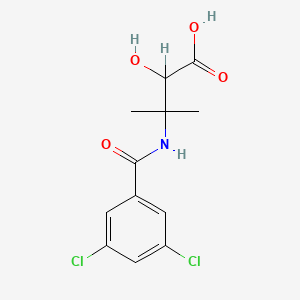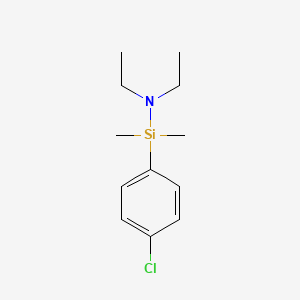
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a 4-chlorophenyl group, two diethyl groups, and a dimethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine typically involves the reaction of 4-chlorophenylsilane with diethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted phenylsilane compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)piperazine: A compound with a similar 4-chlorophenyl group but different functional groups attached to the nitrogen atom.
1-(4-Chlorophenyl)ethylamine: Another compound with a 4-chlorophenyl group, but with an ethylamine moiety instead of the silane structure.
Uniqueness
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine is unique due to the presence of the silicon atom, which imparts distinct chemical and physical properties compared to its carbon-based analogs. This uniqueness makes it valuable for specific applications where the properties of silicon are advantageous.
Eigenschaften
CAS-Nummer |
29284-40-0 |
|---|---|
Molekularformel |
C12H20ClNSi |
Molekulargewicht |
241.83 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)-dimethylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H20ClNSi/c1-5-14(6-2)15(3,4)12-9-7-11(13)8-10-12/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
LAJUHUABUUJXLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)[Si](C)(C)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









